Apalcillin sodium

説明

「ルモタ」は、その独自の化学的特性と潜在的な用途により、さまざまな科学分野で注目を集めている化合物です。安定性と反応性で知られており、化学、生物学、医学、および産業における研究の貴重な対象となっています。

準備方法

合成経路と反応条件

ルモタの合成は、一般的に一連の明確な化学反応を伴います。 一般的な方法の1つは、高圧均質化や超音波処理などの高エネルギー技術を使用することです 。これらの方法は、化合物の安定性と反応性に不可欠な安定なナノエマルジョンの形成を保証します。

工業生産方法

工業現場では、ルモタの製造は、化合物が制御された条件下で合成される大型の化学反応器を使用することが多いです。 触媒と、温度や圧力などの特定の反応条件の使用は、収率と純度を最大化するように最適化されています 。

化学反応の分析

Enzymatic Oxidation via Chloroperoxidase (CPO)

Ampicillin sodium undergoes oxidation by the enzyme CPO in the presence of hydrogen peroxide (H₂O₂), producing fluorescent byproducts. Key findings include:

-

Reaction kinetics : Achieves ~80% conversion in 1 hour, with a pseudo-first-order rate constant of .

-

Fluorescence characteristics : Oxidized products exhibit fluorescence with a maximum emission at 460 nm .

-

Reaction optimization : Higher fluorescence intensity correlates with increased reaction time and low CPO concentrations due to potential secondary modifications of fluorescent intermediates .

| Parameter | Value/Condition |

|---|---|

| Reaction time | 1 hour (80% conversion) |

| Rate constant | |

| Excitation wavelength | 460 nm (fluorescence) |

Reaction with Carbonyl Compounds

-

Non-selectivity : Similar pyrazinones form with acetaldehyde, propionaldehyde, and acetone, with varying yields .

-

Time dependence : Reaction efficiency increases with prolonged incubation (e.g., 2 hours for formaldehyde) .

| Carbonyl Compound | Major Product | Maximum Yield |

|---|---|---|

| Formaldehyde | 3-phenyl-pyrazin-2-one (1 ) | 775 μM |

| Acetaldehyde | 6-substituted pyrazinones (3 ) | 400 μM |

| Acetone | Pyrazinone (5 ) | 60 μM |

Hydrolytic Degradation and Stability

Ampicillin sodium degrades in aqueous solutions, with stability influenced by temperature and solvent:

| Solvent | Storage Condition | Initial Concentration | Remaining Concentration (After 7 Days) |

|---|---|---|---|

| NS | 4°C | 30 mg/mL | 94% |

| SW | 25°C | 30 mg/mL | 80% |

Thermal Decomposition

Ampicillin sodium decomposes above 215°C, producing hazardous combustion products:

-

Decomposition products : Unspecified but likely include nitrogen oxides and sulfur-containing compounds .

-

Safety considerations : Requires storage away from heat sources to prevent violent reactions .

Biochemical Mechanism of Action

Ampicillin sodium inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), blocking peptidoglycan cross-linking . This reaction is critical for its antimicrobial activity:

-

Target interaction : Disrupts transpeptidase/transglycosylase enzymes in the bacterial cell wall .

-

Structural basis : The β-lactam ring facilitates covalent binding to PBPs .

Oligomerization in Aqueous Solutions

In aqueous environments, ampicillin sodium undergoes polymerization, forming oligomeric products . This reaction is influenced by:

科学的研究の応用

Apalcillin is a semi-synthetic penicillin derivative with a broad spectrum of antibacterial activity . It is derived from ampicillin, modified with a naphthyridine group . Research indicates that Apalcillin sodium has a similar antibacterial spectrum to piperacillin but demonstrates increased effectiveness against Pseudomonas aeruginosa and Acinetobacter spp. .

Mechanism of Action

Apalcillin functions by disrupting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which inhibits peptidoglycan synthesis, a crucial component of bacterial cell walls . This mechanism is common among penicillin-type antibiotics .

Apalcillin versus Ampicillin

Apalcillin is a naphthydridine derivative of ampicillin . Ampicillin, a broad-spectrum penicillin antibiotic, contains an amino group that facilitates its penetration through the outer membranes of some Gram-negative bacteria . Apalcillin is more active against Pseudomonas aeruginosa and Acinetobacter spp. compared to other penicillins .

Medical Applications

Apalcillin is used to treat bacterial infections, with a focus on its enhanced activity against specific resistant strains .

- Apalcillin is particularly useful against Acinetobacter spp., where it shows unique activity compared to other penicillins .

- It is used to treat infections caused by susceptible bacteria, similar to other broad-spectrum penicillins .

Clinical Studies and Findings

Clinical studies have examined the effects of apalcillin on renal function. One study found that while apalcillin can compete with p-aminohippurate (PAH) for proximal tubular secretion in the kidneys, it does not typically induce further renal dysfunction .

- A study involving human volunteers showed that apalcillin infusion significantly decreased PAH clearance, indicating competition for renal tubular secretion .

- The same study found no significant changes in creatinine or inulin clearances, nor in urinary electrolyte output, suggesting no additional renal dysfunction .

Resistance

Some bacterial strains that produce high amounts of β-lactamases may develop resistance to apalcillin .

Veterinary Applications

Ampicillin, a related compound, has veterinary applications. "Amp-Equine" is listed as a synonym for ampicillin sodium .

Research and Laboratory Applications

This compound is also applicable in laboratory settings .

- It can be used in cell culture media to inhibit the growth of Gram-positive and Gram-negative bacteria .

- Solutions of ampicillin, can be sterilized by filtration through a 0.22 micron filter .

- It inhibits bacterial cell-wall synthesis by inactivating transpeptidases on the inner surface of the bacterial cell membrane .

作用機序

ルモタの作用機序は、特定の分子標的および経路との相互作用を伴います。さまざまな生化学経路を調節することが知られており、観察された効果につながります。 化合物のユニークな構造により、特定の受容体や酵素に結合し、その活性を変化させ、目的の生物学的または化学的結果をもたらします 。

特性

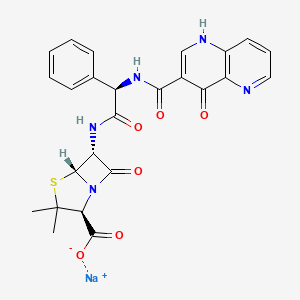

CAS番号 |

58795-03-2 |

|---|---|

分子式 |

C25H22N5NaO6S |

分子量 |

543.5 g/mol |

IUPAC名 |

sodium;3,3-dimethyl-7-oxo-6-[[2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C25H23N5O6S.Na/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31;/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36);/q;+1/p-1 |

InChIキー |

DIGBQDMXLUJMHN-UHFFFAOYSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C.[Na+] |

外観 |

Solid powder |

Key on ui other cas no. |

58795-03-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

apacillin apalcillin apalcillin sodium apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(R*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta(S*)))-isomer apalcillin, sodium salt, (2S-(2alpha,5alpha,6beta))-isomer APCC antibiotic PC 904 PC-904 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。